Aristolochic acid d
Overview
Description
Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . It has a role as a carcinogenic agent, a metabolite, a nephrotoxin, and a toxin . It is a natural product found in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla .
Synthesis Analysis
A versatile approach to the synthesis of the Aristolochic Acids and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . A large number of relevant studies have been reviewed and it was found that processing with honey or alkaline salts is the most widely used method in practical production .
Molecular Structure Analysis
The geometry and electronic structure of Aristolochic acid D are important for the further knowledge of its transformation in vivo and in situ . Intermolecular and intramolecular interactions were characterized by atoms in molecules and reduced density gradient analysis .
Chemical Reactions Analysis
A method for rapid characterization of Aristolochic acid D in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . Five Aristolochic acid D analogues, containing four aristolochic acids and one aristolactam, were separated and identified within milliseconds .
Physical And Chemical Properties Analysis
Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . Its molecular formula is C17H11NO8 .
Scientific Research Applications
1. Traditional Chinese Medicine Safety and Supervision
Aristolochic acids, including Aristolochic Acid D, are of great concern in traditional Chinese medicine due to their varied toxicities. Notably, some aristolochic acid analogues like AA-Ⅳa are considered to have no significant nephrotoxicity or carcinogenicity, differing from other types such as AA-Ⅰ. The types and contents of these acids differ among Aristolochiaceae species used in medicines. This variation impacts the safety and clinical application of these medicines, underscoring the need for rational use and enhanced research, analysis, and toxicological study of these compounds (Tian et al., 2022).
2. Trends in Aristolochic Acids Research
The research on aristolochic acids has evolved over decades, with a focus on their use in traditional medicines, particularly in Asian countries. Current suggestions for future research include exploring their antitumor efficacy, immune activity, and the discovery of naturally occurring aristolochic acids. This also involves investigating the correlation between aristolochic acid mutational signature and various cancers and furthering analytical chemistry research (Zhou et al., 2019).
3. Aristolochic Acid as a K2P Channel Regulator
Aristolochic Acid is found in plants used for pain treatment in traditional medicines. Its effects on TREK and TRESK, potassium (K2P) channels, which are potential therapeutic targets in pain treatment, are a significant area of research. This is particularly relevant in the context of diseases like Balkan endemic nephropathy (BEN), associated with Aristolochic Acid consumption (Veale & Mathie, 2016).
4. Mutational Signature in Cancer Research
Studies have revealed a unique mutational signature of aristolochic acid in cancers, particularly in urothelial carcinoma. This signature, characterized by specific types of mutations, is useful for identifying aristolochic acid exposure as a cause of cancer. This research is crucial for understanding the carcinogenic effects of aristolochic acid and aiding in public health efforts to decrease exposure to this compound (Hoang et al., 2013).
5. Transcriptome Analysis for Biosynthesis Understanding
The transcriptome of Asarum heterotropoides was sequenced to understand the biosynthetic pathway of aristolochic acid. This study identified candidate transcripts potentially key in the biosynthesis of aristolochic acid, providing a foundation for further research into these medicinal plants (Wang et al., 2018).
6. Aristolochic Acid Nephropathy Research
Research on aristolochic acid nephropathy (AAN) has focused on its role in chronic kidney disease and associated carcinomas. This includes investigating the epidemiological aspects, clinical presentation, and potential treatments for AAN, contributing to a broader understanding of the disease and its management (Luciano & Perazella, 2014).
Safety And Hazards
Aristolochic acid D is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and cancer . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AA exposure will have far-reaching negative effects on the disease trends of AA-associated cancers . Therefore, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk . More strict precautions should be taken to protect the public from AA exposure .
properties
IUPAC Name |
10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADIFGYTAXNCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169766 | |
Record name | Aristolochic acid-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid d | |
CAS RN |
17413-38-6 | |
Record name | Aristolochic acid-D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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